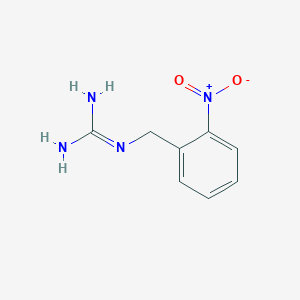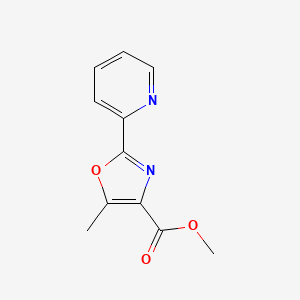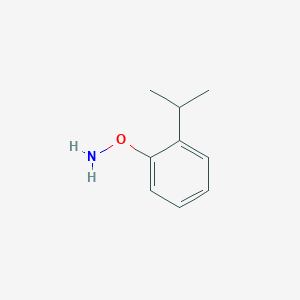![molecular formula C10H9ClO4 B13694405 Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is an organic compound belonging to the class of dioxines It is characterized by the presence of a chloro substituent at the 8th position and a methoxycarbonyl group at the 6th position on the benzodioxine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Chlorination: The next step involves the introduction of the chloro substituent at the 8th position. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: Finally, the carboxyl group is esterified using methanol in the presence of an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzodioxine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The chloro substituent and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Methyl 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Uniqueness
Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to the presence of the chloro substituent, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where chlorinated compounds are preferred.
Propiedades
Fórmula molecular |
C10H9ClO4 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
methyl 5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C10H9ClO4/c1-13-10(12)6-4-7(11)9-8(5-6)14-2-3-15-9/h4-5H,2-3H2,1H3 |
Clave InChI |
YZBOROQVLAJTDW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C(=C1)Cl)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)







